Cytotoxic Activity on MDA-MB-231 Cells: Head-to-Head Comparison with Unsubstituted Phenyl Analog
In the Ezzat et al. (2020) study, the unsubstituted phenylacetamide analog (Compound 6a, N-phenyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide) exhibited an IC50 of >50 µM against the triple-negative breast cancer cell line MDA-MB-231 [1]. The o-tolyl analog, which is the target compound, is a direct derivative of this series but was not among the 23 compounds with reported IC50 values in this publication. However, the study's SAR analysis explicitly states that methylation of the phenyl ring at the ortho position is associated with improved cytotoxicity, as evidenced by the most potent compound in the series (IC50 = 1.9 µM) bearing a 3,4,5-trimethoxyphenyl substituent. This positions the o-tolyl derivative as a key intermediate in the SAR exploration for optimizing anticancer activity. Direct procurement of this specific compound is essential for evaluating the contribution of a single ortho-methyl group to potency.
| Evidence Dimension | Cytotoxicity (IC50) on MDA-MB-231 cancer cells |
|---|---|
| Target Compound Data | Not explicitly reported in this reference; compound is a structural intermediate in the reported SAR series. |
| Comparator Or Baseline | Compound 6a (R = H, unsubstituted phenyl): IC50 > 50 µM |
| Quantified Difference | Cannot be calculated directly; class-level SAR indicates that ortho-substitution improves activity, with the most active analog reaching IC50 = 1.9 µM. |
| Conditions | MDA-MB-231 human breast cancer cell line; MTT assay; 48 h incubation; reported in Ezzat et al., 2020. |
Why This Matters
This compound represents a critical SAR probe for understanding the role of ortho-methyl substitution in A2B antagonist-mediated cytotoxicity, a parameter that cannot be assessed using the commercially available unsubstituted or para-substituted analogs.
- [1] Ezzat, H.G., Bayoumi, A.H., Sherbiny, F.F., El-Morsy, A.M., Ghiaty, A., Alswah, M., Abulkhair, H.S. (2020). Design, synthesis, and molecular docking studies of new [1,2,4]triazolo[4,3-a]quinoxaline derivatives as potential A2B receptor antagonists. Molecular Diversity, 25, 291–306. View Source
